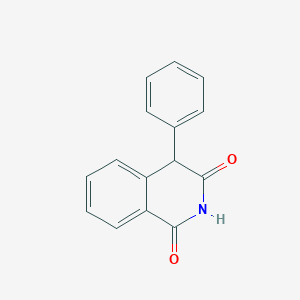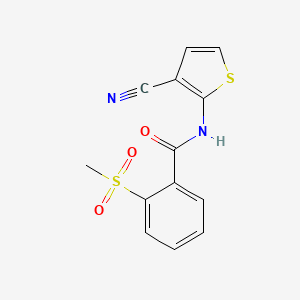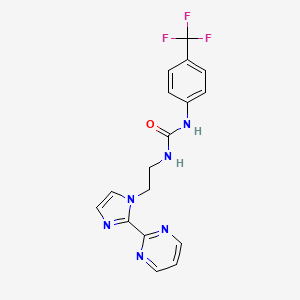
4-phenyl-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-1,3(2H,4H)-isoquinolinedione is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Potential
A notable application of derivatives of 4-phenyl-1,3(2H,4H)-isoquinolinedione is in the development of potent antitumor agents. Derivatives such as 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones have been identified as novel classes of potential antitumor agents. These compounds exhibit potent and selective inhibition of cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1, highlighting their potential in cancer treatment. This discovery presents a significant step forward in the search for effective treatments against cancer, underscoring the compound's relevance in oncology research (Tsou et al., 2009).
Fluorescent Material Development
In the field of materials science, derivatives of this compound have been used to create smart fluorescent materials. For instance, halochromic isoquinoline attached to mechanochromic triphenylamine exhibits thermo/mechanochromism and tunable solid-state fluorescence. These materials have potential applications in fabricating rewritable and self-erasable fluorescent platforms, which could be invaluable in data storage and security (Hariharan et al., 2016).
Sensor Development
Another significant application is in sensor technology. 3-Phenyl-2-amino isoquinoline, a derivative of this compound, acts as a simple mercury sensor. Its ability to bind mercury ion in a 1:1 stoichiometry underlines its potential in environmental monitoring and safety applications. This showcases the compound's versatility in contributing to the development of new, simple, and effective sensors for detecting hazardous materials (Wan et al., 2009).
Properties
IUPAC Name |
4-phenyl-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-9-5-4-8-11(12)13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJGXCQQCPVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2861684.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)
![N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2861687.png)

![N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2861694.png)
![2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2861697.png)

![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
![5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole](/img/structure/B2861706.png)

